Chemoselective Reduction with Samarium Diiodide
When benzoyl tributylphosphonium chlorides are reduced with samarium diiodide, the chemoselective outcome is determined by the para‑substituent: benzoyl chloride without a para‑substituent provides 4‑benzoylbenzaldehyde as the predominant product, whereas 4‑methyl‑ or 4‑chloro‑benzoyl chloride is exclusively converted to the corresponding α‑diketone [REFS‑1]. This qualitative selectivity demonstrates that 4‑benzoylbenzaldehyde can be preferentially obtained from the unsubstituted precursor.
| Evidence Dimension | Chemoselectivity in reduction of benzoyl phosphonium salts |
|---|---|
| Target Compound Data | 4‑Benzoylbenzaldehyde obtained as the predominant product from unsubstituted benzoyl chloride |
| Comparator Or Baseline | 4‑Methyl‑ or 4‑chloro‑benzoyl chloride substrates exclusively give α‑diketone |
| Quantified Difference | Not quantified in the abstract; described as 'predominant' vs 'exclusive' |
| Conditions | SmI₂ in THF at −40 °C |
Why This Matters
The method provides a selective synthetic entry to 4‑benzoylbenzaldehyde that is not available to its para‑substituted analogs, directly affecting sourcing decisions for chemoselective reduction routes.
- [1] Maeda, H., Huang, Y., Hino, N., Yamauchi, Y., & Ohmori, H. (2000). Reduction of benzoyl tributylphosphonium chlorides by samarium diiodide as a novel access to 4‑benzoylbenzaldehydes. Chemical Communications, 2307‑2308. https://doi.org/10.1039/B007226P View Source
